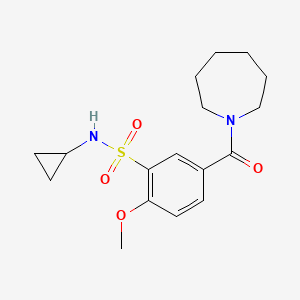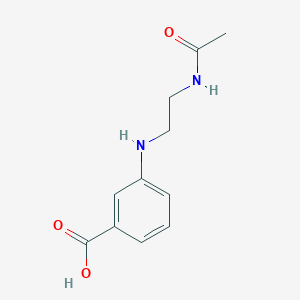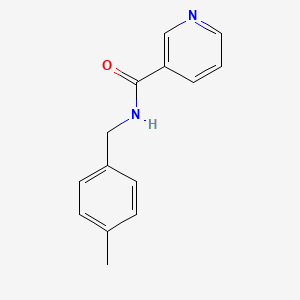![molecular formula C11H14N4OS2 B7637826 2-[2-(aminomethyl)-1,3-thiazol-4-yl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide](/img/structure/B7637826.png)
2-[2-(aminomethyl)-1,3-thiazol-4-yl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(aminomethyl)-1,3-thiazol-4-yl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide is a compound that has gained significant attention in scientific research. This compound is commonly referred to as DMAT and is used in various research applications. The aim of
Mécanisme D'action
DMAT inhibits PRMT5 activity by binding to the active site of the enzyme. PRMT5 catalyzes the methylation of arginine residues on various proteins, including histones. DMAT inhibits this activity by preventing the binding of the enzyme to its substrate, resulting in decreased methylation of arginine residues.
Biochemical and Physiological Effects:
DMAT has been shown to have various biochemical and physiological effects. Inhibition of PRMT5 activity by DMAT has been associated with changes in gene expression, including the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes. DMAT has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
DMAT is a potent and selective inhibitor of PRMT5, making it a valuable tool in scientific research. However, DMAT has limitations in terms of its stability and solubility, which can affect its effectiveness in certain experiments. Additionally, DMAT has been shown to have off-target effects, which can complicate data interpretation.
Orientations Futures
Future research on DMAT could focus on developing more stable and soluble analogs of the compound. Additionally, further studies could investigate the potential therapeutic applications of DMAT in cancer and other diseases. Finally, research could focus on identifying new targets of DMAT and investigating the effects of DMAT on these targets.
Conclusion:
In conclusion, DMAT is a compound that has gained significant attention in scientific research due to its potent and selective inhibition of PRMT5. DMAT has various biochemical and physiological effects and has been shown to induce cell cycle arrest and apoptosis in cancer cells. While DMAT has limitations in terms of its stability and solubility, it remains a valuable tool in scientific research. Future research on DMAT could focus on developing more stable and soluble analogs of the compound and investigating its potential therapeutic applications.
Méthodes De Synthèse
DMAT can be synthesized using a multi-step process. The first step involves the reaction of 2-chloroacetyl chloride with 2-aminomethyl-1,3-thiazole to form 2-(2-chloroacetyl)-1,3-thiazol-4-ylmethylamine. The second step involves the reaction of 2-(2-chloroacetyl)-1,3-thiazol-4-ylmethylamine with 4,5-dimethyl-2-thiazolylamine to form DMAT.
Applications De Recherche Scientifique
DMAT is commonly used in scientific research as a potent and selective inhibitor of protein arginine methyltransferase 5 (PRMT5). PRMT5 is an enzyme that plays a crucial role in various cellular processes, including gene expression, RNA processing, and DNA damage repair. DMAT has been shown to inhibit PRMT5 activity, leading to changes in gene expression and cellular processes.
Propriétés
IUPAC Name |
2-[2-(aminomethyl)-1,3-thiazol-4-yl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4OS2/c1-6-7(2)18-11(13-6)15-9(16)3-8-5-17-10(4-12)14-8/h5H,3-4,12H2,1-2H3,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYDGVZLHKFHQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CC2=CSC(=N2)CN)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(aminomethyl)-1,3-thiazol-4-yl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetyl]-methylamino]acetic acid](/img/structure/B7637752.png)
![2-[(5-Chloro-2-fluorophenyl)sulfonylamino]acetic acid](/img/structure/B7637757.png)
![2-[(2,5-Dichloro-4-methoxyphenyl)methylamino]acetic acid](/img/structure/B7637760.png)



![2-[2-(5-Methylthiophen-2-yl)-2-oxoethyl]isoindole-1,3-dione](/img/structure/B7637787.png)
![8-Chloro-3-phenylimidazo[1,2-a]pyridine](/img/structure/B7637795.png)
![4-[5-(Aminomethyl)pyridin-3-yl]phenol](/img/structure/B7637799.png)
![3-[(propan-2-ylamino)methyl]-5,6,7,8-tetrahydro-1H-quinolin-2-one](/img/structure/B7637806.png)
![N-[[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]methyl]-1-methylpyrazol-4-amine](/img/structure/B7637807.png)

